molecular formula C10H10O4 B1597901 4-Acetyl-3-hydroxyphenyl acetate CAS No. 42059-48-3

4-Acetyl-3-hydroxyphenyl acetate

Cat. No.: B1597901
CAS No.: 42059-48-3
M. Wt: 194.18 g/mol
InChI Key: XBBMROOTCQXGMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetyl-3-hydroxyphenyl acetate can be achieved through several methods. One common synthetic route involves the reaction of acetic anhydride with resacetophenone in the presence of sodium acetate or pyridine as a catalyst . The reaction is typically carried out at reflux temperature, and the yield can be as high as 95% . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

4-Acetyl-3-hydroxyphenyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4-Acetyl-3-hydroxyphenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-3-hydroxyphenyl acetate involves its interaction with specific molecular targets and pathways. It is known to stabilize and induce the nuclear translocation of the NRF2 transcription factor, which up-regulates genes like NQO1 and HO-1 . These genes play a crucial role in protecting cells from oxidative stress-induced damage.

Comparison with Similar Compounds

4-Acetyl-3-hydroxyphenyl acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-acetyl-3-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)9-4-3-8(5-10(9)13)14-7(2)12/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBMROOTCQXGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379433
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-48-3
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-3-HYDROXYPHENYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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